(E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a complex structure with various functional groups, including a chlorophenyl group, an iodo-methoxyphenyl group, and a prop-2-ynoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenyl group: Starting with a chlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Introduction of the iodo-methoxyphenyl group: This step may involve iodination and methoxylation of a benzene ring, followed by coupling reactions.
Formation of the prop-2-ynoxyphenyl group: This could involve alkynylation reactions to introduce the prop-2-ynoxy group.
Final coupling and nitrile formation: The final step would involve coupling the intermediate compounds and introducing the nitrile group under specific reaction conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for activity against specific diseases or conditions.
Industry
In the industrial sector, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxyphenyl)prop-2-enenitrile: Lacks the prop-2-ynoxy group.
(E)-2-(4-chlorophenyl)-3-(3-iodo-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Lacks the methoxy group.
(E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile: Similar structure but with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO2/c1-3-8-24-19-17(21)10-13(11-18(19)23-2)9-15(12-22)14-4-6-16(20)7-5-14/h1,4-7,9-11H,8H2,2H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXXYNLHFKAMDN-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)I)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)I)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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